

Application Notes and Protocols: Utilizing Fosmidomycin to Inhibit the MEP Pathway in Bacteria

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Compound of Interest		
Compound Name:	2-C-methyl-D-erythritol 4-	
	phosphate	
Cat. No.:	B1213898	Get Quote

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Introduction

The **2-C-methyl-D-erythritol 4-phosphate** (MEP) pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most bacteria, including many pathogenic species.[1][2] Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis.[2][3] This metabolic distinction makes the MEP pathway an attractive target for the development of novel antibacterial agents.

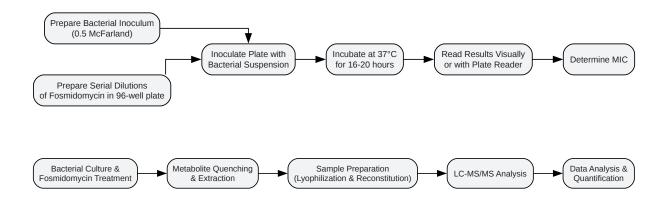
Fosmidomycin is a phosphonic acid antibiotic originally isolated from Streptomyces lavendulae. [4] It acts as a potent and specific inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, the second enzyme in the MEP pathway. [4][5] By blocking DXR, fosmidomycin prevents the formation of MEP and subsequent isoprenoid biosynthesis, leading to bacterial growth inhibition and cell death. [4][6]

These application notes provide detailed protocols for utilizing fosmidomycin to inhibit the MEP pathway in bacteria, including methods for determining its antibacterial activity and analyzing its effects on bacterial metabolism.



Mechanism of Action of Fosmidomycin

Fosmidomycin is a structural analog of the DXR substrate, 1-deoxy-D-xylulose 5-phosphate (DXP).[7] It competitively inhibits DXR, preventing the conversion of DXP to MEP.[3][4] This inhibition is highly specific for DXR in the MEP pathway.



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